Cas no 1322681-37-7 (O-Methyl Mycophenolate Mofetil (EP Impurity D))
1322681-37-7 structure
Product Name:O-Methyl Mycophenolate Mofetil (EP Impurity D)
CAS-Nr.:1322681-37-7
MF:C24H33NO7
MW:447.521327733994
CID:1061792
PubChem ID:29983936
Update Time:2025-10-29
O-Methyl Mycophenolate Mofetil (EP Impurity D) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- O-Methyl Mycophenola
- O-Methyl Mycophenolate Mofetil (EP Impurity D)
- Mycophenolate Mofetil EP Impurity D
- O-Methyl mycophenolate mofetil
- UNII-1540AFX387
- Q27251684
- 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-; 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-yl)-4-methylhex-4-enoate; Mycophenolate Mofetil Imp. D (EP)
- Mycophenolate mofetil specified impurity D [EP]
- 1540AFX387
- 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- DTXSID30157455
- SCHEMBL12149641
- 1322681-37-7
- 2-Morpholinoethyl (E)-6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
- MYCOPHENOLATE MOFETIL IMPURITY D [EP IMPURITY]
- Mycophenolate mofetil impurity, O-methyl analog-[USP]
- DTXCID8079946
- Mycophenolate mofetil specified impurity D
- MYCOPHENOLATE MOFETIL IMPURITY D (EP IMPURITY)
- MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-[USP IMPURITY]
- MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-(USP IMPURITY)
- Mycophenolate mofetil impurity, O-methyl analog-(USP)
-
- Inchi: 1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
- InChI-Schlüssel: KOEZVGVALFAIMS-FZSIALSZSA-N
- Lächelt: O1CCN(CCOC(CC/C(/C)=C/CC2C(=C(C)C3COC(C=3C=2OC)=O)OC)=O)CC1
Berechnete Eigenschaften
- Genaue Masse: 447.22600
- Monoisotopenmasse: 447.22570239g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 11
- Komplexität: 661
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 83.5Ų
Experimentelle Eigenschaften
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: N/A
- Siedepunkt: 621.3±55.0 °C at 760 mmHg
- Flammpunkt: 329.5±31.5 °C
- PSA: 83.53000
- LogP: 2.76490
- Dampfdruck: 0.0±1.8 mmHg at 25°C
O-Methyl Mycophenolate Mofetil (EP Impurity D) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Hygroscopic, -20?C Freezer, Under Inert Atmosphere
O-Methyl Mycophenolate Mofetil (EP Impurity D) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M320545-1mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | 1mg |
$ 219.00 | 2023-09-07 | ||
| TRC | M320545-10mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | 10mg |
$ 1681.00 | 2023-09-07 | ||
| A2B Chem LLC | AE38314-10mg |
O-Methyl Mycophenolate Mofetil (EP Impurity D) |
1322681-37-7 | ≥95% | 10mg |
$1098.00 | 2024-04-20 |
O-Methyl Mycophenolate Mofetil (EP Impurity D) Verwandte Literatur
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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